molecular formula C18H21ClO4S B2377250 (4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate CAS No. 2361843-82-3

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B2377250
CAS No.: 2361843-82-3
M. Wt: 368.87
InChI Key: BKTUUAIHHVGCLW-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate: is a chemical compound characterized by its complex molecular structure, which includes a chloro group, two methyl groups, an ethoxy group, and a benzenesulfonate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors that allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate: undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.

  • Reduction: Reduction reactions can be used to modify the compound, potentially altering its reactivity and solubility.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: As a precursor for pharmaceuticals and in drug discovery processes.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, altering their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate: is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-Chloro-3,5-dimethylphenol: Lacks the benzenesulfonate group.

  • 4-Ethoxy-2,5-dimethylbenzenesulfonic acid: Lacks the chloro group.

  • 2,5-Dimethylphenol: Lacks both the chloro and ethoxy groups.

These differences in structure lead to variations in chemical reactivity, solubility, and biological activity, making each compound suitable for different applications.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4S/c1-6-22-16-9-12(3)17(10-11(16)2)24(20,21)23-15-7-13(4)18(19)14(5)8-15/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTUUAIHHVGCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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